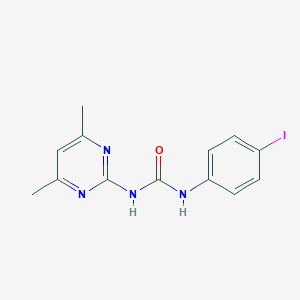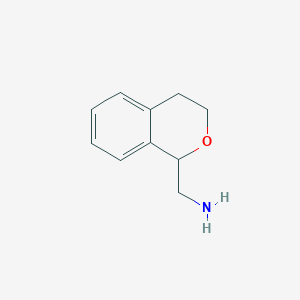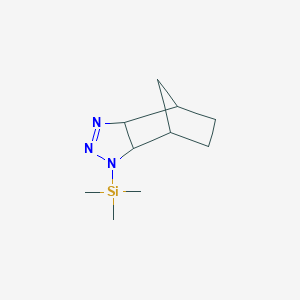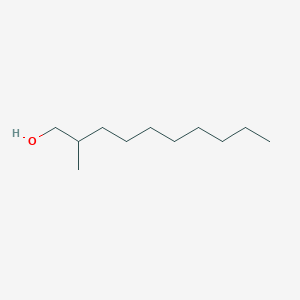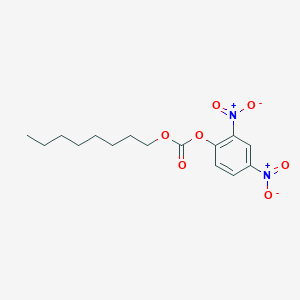
(2,4-dinitrophenyl) octyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dinitrophenyl) octyl carbonate: is an organic compound with the molecular formula C15H20N2O7 It is a derivative of carbonic acid where the hydrogen atoms are replaced by a 2,4-dinitrophenyl group and an octyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,4-dinitrophenyl octyl ester typically involves the reaction of 2,4-dinitrophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dinitrophenol attacks the carbonyl carbon of octyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of carbonic acid, 2,4-dinitrophenyl octyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Hydrolysis: (2,4-dinitrophenyl) octyl carbonate can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 2,4-dinitrophenol and octanol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or hydrogen with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Hydrolysis: 2,4-dinitrophenol and octanol.
Reduction: 2,4-diaminophenyl octyl ester.
Substitution: Corresponding substituted esters.
科学研究应用
Chemistry: (2,4-dinitrophenyl) octyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed hydrolysis reactions. It acts as a substrate for esterases and lipases, helping to elucidate the mechanisms of these enzymes.
Medicine: While not directly used as a drug, derivatives of carbonic acid, 2,4-dinitrophenyl octyl ester are investigated for their potential as prodrugs. These derivatives can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of carbonic acid, 2,4-dinitrophenyl octyl ester primarily involves its hydrolysis to release 2,4-dinitrophenol and octanol. The 2,4-dinitrophenol moiety can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis and leading to increased heat production. This property is exploited in biochemical studies to investigate mitochondrial function.
相似化合物的比较
- Carbonic acid, 2,4-dinitrophenyl methyl ester
- Carbonic acid, 2,4-dinitrophenyl ethyl ester
- Carbonic acid, 2,4-dinitrophenyl butyl ester
Comparison: Compared to its methyl, ethyl, and butyl counterparts, carbonic acid, 2,4-dinitrophenyl octyl ester has a longer alkyl chain, which can influence its solubility and reactivity. The longer chain may also affect its interaction with biological membranes, potentially altering its biological activity.
Conclusion
(2,4-dinitrophenyl) octyl carbonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
属性
CAS 编号 |
15741-90-9 |
|---|---|
分子式 |
C15H20N2O7 |
分子量 |
340.33 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
InChI 键 |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
15741-90-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


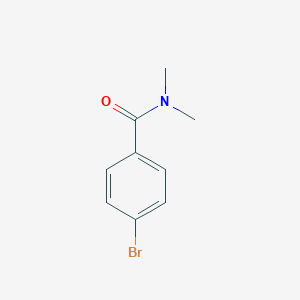
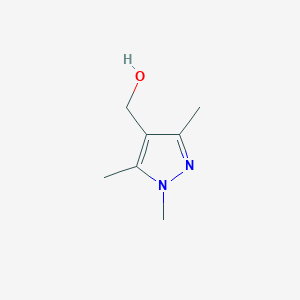
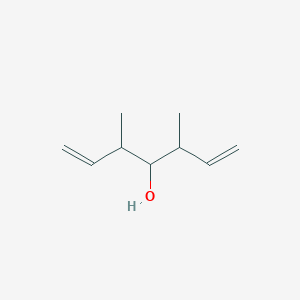
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
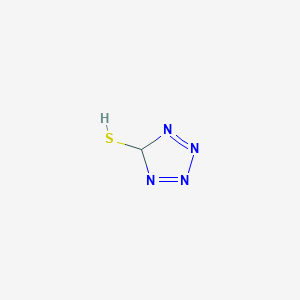
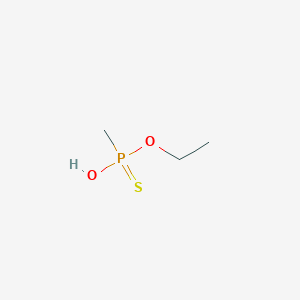
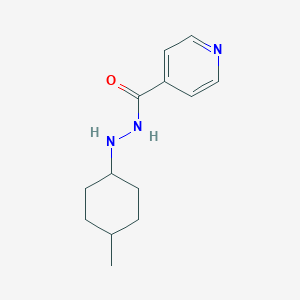
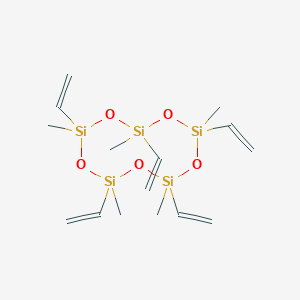
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
